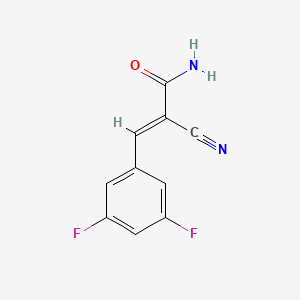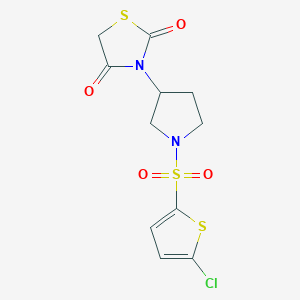![molecular formula C16H17NO2 B2808531 2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 1239339-28-6](/img/structure/B2808531.png)
2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation of 2-ethylbenzaldehyde with 6-methoxy-2-aminophenol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool in proteomics to study protein interactions and functions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and its role in drug development.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound readily undergoes complexation reactions with various transition metal ions, such as molybdenum (VI), manganese (II), cobalt (II), copper (II), zinc (II), nickel (II), and palladium (II), forming metal complexes with diverse geometries. These interactions can influence various biochemical processes and pathways.
Comparison with Similar Compounds
2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol can be compared with other similar compounds, such as:
- 2-{(E)-[(2-methylphenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(2-bromophenyl)imino]methyl}-6-methoxyphenol
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
2-[(2-ethylphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-4-5-9-14(12)17-11-13-8-6-10-15(19-2)16(13)18/h4-11,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEOFJFPPWEADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
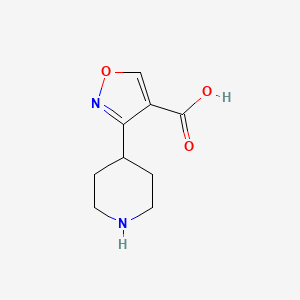


![N-[4-(2-phenylmorpholin-4-yl)butyl]naphthalene-2-sulfonamide](/img/structure/B2808453.png)
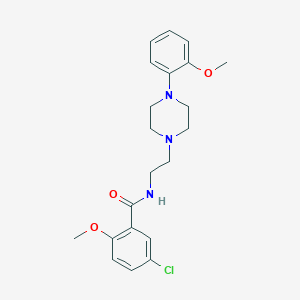

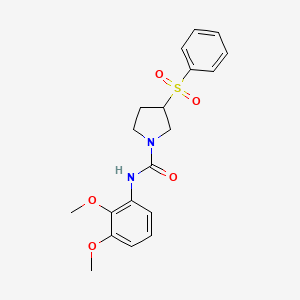
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)
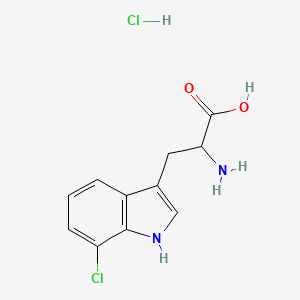
![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)
